2,4,6-Trimethyl-3-nitrobenzoic acid
Overview
Description
2,4,6-Trimethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO4 It is an aromatic compound characterized by the presence of three methyl groups and one nitro group attached to a benzene ring
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological molecules due to their high reactivity .
Mode of Action
Nitro compounds typically undergo a series of redox reactions, leading to the formation of various intermediates . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences its interaction with its targets.
Biochemical Pathways
Nitro compounds are known to interfere with various biochemical processes due to their reactivity . They can undergo a series of transformations, including reduction, oxidation, and conjugation, which can affect various metabolic pathways .
Pharmacokinetics
The compound’s physical properties such as its solubility in chloroform and methanol , and its melting point can influence its bioavailability.
Result of Action
Nitro compounds are known to have various biological effects, including cytotoxic, mutagenic, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethyl-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions, by either donating or accepting electrons. The nitro group in this compound can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the nitro group can lead to the generation of reactive nitrogen species, which can modulate signaling pathways such as the nitric oxide pathway. Additionally, this compound can affect gene expression by interacting with transcription factors or by altering the epigenetic landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific proteins or enzymes. The nitro group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Furthermore, this compound can induce changes in gene expression by interacting with DNA or histone proteins, thereby influencing chromatin structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or acidic pH. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular metabolism. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. The resulting amino derivatives can then enter other metabolic pathways, including those involved in amino acid and nucleotide synthesis. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with other biomolecules. The distribution of this compound can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical groups can direct this compound to the mitochondria, where it can participate in metabolic processes. Additionally, the localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4,6-trimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of this compound yields 2,4,6-trimethyl-3-aminobenzoic acid.
Substitution: Electrophilic aromatic substitution reactions can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trimethyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the methyl groups present in 2,4,6-trimethyl-3-nitrobenzoic acid.
2,4,6-Trimethylbenzoic acid: Lacks the nitro group present in this compound.
Uniqueness
This compound is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the same benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,4,6-trimethyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(2)9(11(14)15)7(3)8(5)10(12)13/h4H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAEAPELOWRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429094 | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106567-41-3 | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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